N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as FMOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and protein kinase C (PKC), which are involved in various cellular processes. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of HDACs and PKC, as well as the induction of cell cycle arrest and apoptosis in cancer cells. The compound has also been found to exhibit antifungal and antiviral properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, the compound also has some limitations, including its low solubility in water and its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, including further investigation of its mechanism of action, identification of its molecular targets, and development of new drugs based on its structure. Additionally, this compound can be used as a building block in the synthesis of new peptides and amino acids, which can have potential applications in drug discovery and medicinal chemistry.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to possess anticancer, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, the compound also has some limitations, including its low solubility in water and its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets, which can lead to the development of new drugs and therapies.
Synthesemethoden
N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-fluoro-4-methylbenzoyl chloride with 2-aminomethylpyridine, followed by the reaction with methyl isocyanate. The compound can also be synthesized using other methods, such as the reaction of 2-fluoro-4-methylbenzoic acid with 2-aminomethylpyridine, followed by the reaction with thionyl chloride and then methyl isocyanate.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The compound has been found to possess anticancer, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been used as a building block in organic synthesis, particularly in the synthesis of peptides and amino acids.
Eigenschaften
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9-3-5-12(11(15)7-9)16-14(19)10-4-6-13(18)17(2)8-10/h3-8H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSKFUQMRMFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.